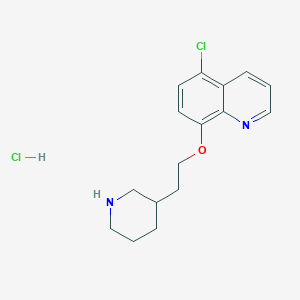

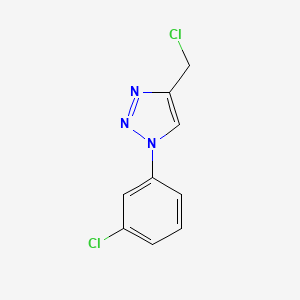

![molecular formula C18H19Cl2NO3 B1426415 Methyl (2S,4S)-4-[(5-chloro[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354486-26-2](/img/structure/B1426415.png)

Methyl (2S,4S)-4-[(5-chloro[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride

Übersicht

Beschreibung

This typically includes the compound’s systematic name, its common names, and its structural formula. The description might also include the compound’s uses and applications.

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It might include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used in molecular structure analysis.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It might include the reaction conditions, the products formed, and the reaction mechanism.Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen

Aurora Kinase Inhibition

This compound has been investigated as an Aurora kinase inhibitor, potentially useful in cancer treatment. Aurora kinases are enzymes that play a crucial role in cellular division, and their inhibition is a promising strategy for combating cancer (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of Pyrrole Derivatives

It has been used in the efficient synthesis of pyrrole derivatives. Pyrrole compounds are important in medicinal chemistry for their diverse biological activities (Prativa B. S. Dawadi & J. Lugtenburg, 2011).

κ-Opioid Receptor Antagonism

Research indicates its role as a κ-opioid receptor antagonist. Such antagonists are being explored for their potential in treating depression and addiction disorders (S. Grimwood et al., 2011).

Cerebral Vasodilation Study

The compound has been studied for its cerebral vasodilatory properties, potentially contributing to treatments for conditions like stroke or dementia (S. Higuchi, H. Sasaki, & T. Sado, 1975).

Spectroscopic Analysis in Forensic Science

Its derivatives have been identified and analyzed using spectroscopic studies in forensic science, particularly for cathinones, which are psychoactive substances (J. Nycz et al., 2016).

Crystal Structure Determination

The crystal structure of similar pyrrole derivatives has been determined, which is vital for understanding their chemical properties and potential applications in drug development (I. Silva et al., 2012).

Platelet Aggregation Inhibition

Some derivatives have shown potential in inhibiting blood platelet aggregation, which is important in the treatment of thrombotic disorders (J. M. Grisar et al., 1976).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, and environmental impact. It might also include safety precautions for handling and storing the compound.

Zukünftige Richtungen

This involves discussing potential future research directions, such as new synthesis methods, new applications, or new reactions for the compound.

Eigenschaften

IUPAC Name |

methyl (2S,4S)-4-(4-chloro-2-phenylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3.ClH/c1-22-18(21)16-10-14(11-20-16)23-17-8-7-13(19)9-15(17)12-5-3-2-4-6-12;/h2-9,14,16,20H,10-11H2,1H3;1H/t14-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTUSJLCBFTBQJ-DMLYUBSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S,4S)-4-[(5-chloro[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1426333.png)

![3-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426335.png)

![3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid](/img/structure/B1426348.png)

![7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one](/img/structure/B1426350.png)

![3-[(2-Chloro-4-methoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426352.png)

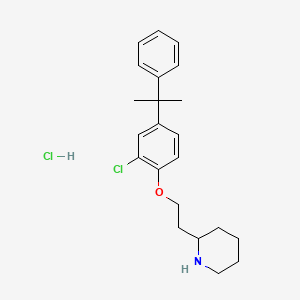

![4-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426353.png)